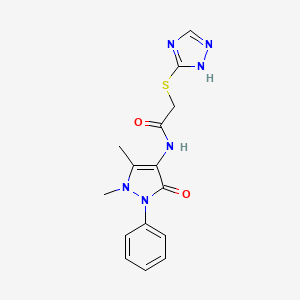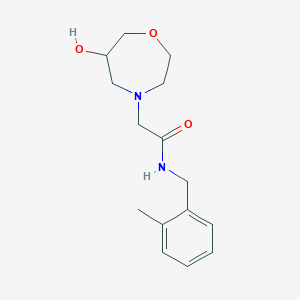![molecular formula C19H29N5O3 B5545159 N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide](/img/structure/B5545159.png)
N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Introduction The compound "N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide" appears to be a multifaceted molecule with potential implications in various fields of chemistry and pharmacology. This document will explore the synthesis, molecular and physical properties, and chemical behavior of structurally or functionally related compounds to infer the characteristics of the target compound.
Synthesis Analysis The synthesis of complex pyrimidine derivatives often involves the condensation of dimethylamine with related pyrimidine carboxylic acids, a method that might be relevant for the target compound (Ju Liu et al., 2016). Additionally, the use of ethyl cyanoacetate and cyclic ketones in the presence of strong bases has been documented for the synthesis of pyran and pyridine derivatives, suggesting a potential pathway for the tetrahydropyran segment (R. N. Singh et al., 2014).
Molecular Structure Analysis The molecular structure of related compounds, such as pyrazolo[1,5-a]pyrimidine derivatives, involves intramolecular hydrogen bonding and specific N-H...O interactions that could similarly influence the conformation and reactivity of the target molecule (Chao Wu et al., 2005).
Chemical Reactions and Properties Chemical reactions of pyrimidine and pyran derivatives often involve nucleophilic substitution and cyclization, leading to the formation of bicyclic or tricyclic structures. These reactions are crucial for introducing functional groups that define the chemical behavior of the molecule (H. El‐Sayed et al., 2021).
Physical Properties Analysis The physical properties of such complex molecules, including solubility and thermal stability, are influenced by their molecular structure and functional groups. For instance, polyamides derived from pyridine and aromatic diamines exhibit solubility in polar solvents and high thermal stability, which could be relevant for understanding the behavior of the target compound under various conditions (K. Faghihi et al., 2008).
Chemical Properties Analysis The chemical properties, such as reactivity towards nucleophiles or electrophiles, can be inferred from studies on similar compounds. For example, the reactivity of pyrrolo[1,2-a]pyrimidine derivatives with diazomethane suggests possible pathways for functionalization and further modification of the target compound (T. Kurihara et al., 1983).
Scientific Research Applications
Synthesis and Chemical Properties
Research has been focused on the synthesis of novel heterocyclic compounds, demonstrating the versatility of pyrrolidinyl and pyrimidinyl scaffolds in chemical synthesis. For instance, Kumar and Mashelker (2007) have described the preparation of novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety, which are expected to exhibit better hypertensive activity (Kumar & Mashelker, 2007). Such research underlines the chemical flexibility and potential pharmacological applications of compounds with similar structural features.
Anticancer and Anti-inflammatory Applications
Compounds derived from pyrazolopyrimidines and pyridopyrimidines have been evaluated for their biological activities, including anticancer and anti-inflammatory effects. Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential applications in cancer and inflammation treatments (Rahmouni et al., 2016).
Material Science Applications
In the realm of material science, Faghihi and Mozaffari (2008) synthesized new polyamides based on 2,5‐bis[(4‐carboxyanilino) carbonyl] pyridine and aromatic diamines, showcasing the utility of pyridine-containing compounds in developing new materials with enhanced thermal properties and solubility in polar solvents (Faghihi & Mozaffari, 2008).
Antimicrobial Activity
Furthermore, Gad-Elkareem et al. (2011) explored the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, highlighting the potential of such compounds in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
properties
IUPAC Name |
N-[(3S,5S)-5-(ethylcarbamoyl)-1-(oxan-4-yl)pyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3/c1-4-20-19(26)17-10-14(11-24(17)15-5-7-27-8-6-15)23-18(25)16-9-12(2)21-13(3)22-16/h9,14-15,17H,4-8,10-11H2,1-3H3,(H,20,26)(H,23,25)/t14-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAATZCEOLZVCE-YOEHRIQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1C2CCOCC2)NC(=O)C3=NC(=NC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@@H](CN1C2CCOCC2)NC(=O)C3=NC(=NC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide (non-preferred name) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5545078.png)



![1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)
![1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5545097.png)
![5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5545106.png)
![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5545110.png)
![4-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-2-methylpyridine](/img/structure/B5545137.png)
![(3S*,4S*)-1-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5545148.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-thienyl)ethyl]acetamide](/img/structure/B5545157.png)
![N-benzyl-3-isopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5545163.png)
![N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5545166.png)